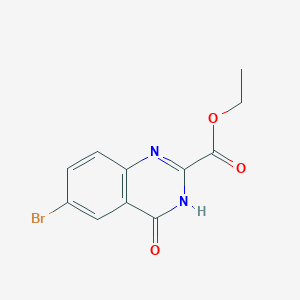

Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-bromo-4-oxo-3H-quinazoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3/c1-2-17-11(16)9-13-8-4-3-6(12)5-7(8)10(15)14-9/h3-5H,2H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXFISPUBFVIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-step Reaction via Benzamide and Ethyl Glyoxylate (Based on RSC Protocol)

A detailed method reported involves the reaction of a 6-bromo-substituted benzamide with ethyl glyoxylate under reflux in toluene, followed by treatment with thionyl chloride and sodium azide in DMSO to induce cyclization and ring closure to the quinazoline core.

- Step 1: Reflux benzamide (5 mmol) with ethyl glyoxylate (10 mmol, 2 equiv) in toluene (20 mL) for 12 hours.

- Step 2: Add thionyl chloride (10 mmol) and stir at 60 °C for 4 hours, then reflux for 3 hours.

- Step 3: Remove volatiles under reduced pressure; dissolve residue in DMSO (50 mL) with sodium azide (15 mmol, 1.5 equiv) and stir overnight at room temperature.

- Step 4: Workup by pouring into saturated aqueous sodium bicarbonate, extraction with ethyl acetate, washing with brine, drying, and concentration.

- Step 5: Purify by silica gel column chromatography using petroleum ether:ethyl acetate (3:1 v/v) to yield the quinazoline product.

This procedure yields this compound with good purity and yield.

One-Pot Three-Component Domino Reaction (Recent Advances)

A more recent and efficient method involves a one-pot three-component reaction using:

- Arenediazonium salts (derived from 6-bromoaniline derivatives),

- Nitriles (such as ethyl cyanide derivatives),

- Bifunctional aniline derivatives.

This metal-free, mild condition protocol achieves the formation of 3,4-dihydroquinazolines including this compound analogs by sequential formation of three C–N bonds through N-arylnitrilium intermediates.

- High efficiency and yields.

- Good functional group tolerance.

- Avoids harsh reagents like thionyl chloride.

- Operates under mild, visible light or room temperature conditions.

This method is particularly useful for rapid synthesis and structural diversification of quinazoline derivatives.

Purification and Characterization

Purification is commonly achieved by silica gel column chromatography using mixtures of petroleum ether and ethyl acetate in varying ratios (commonly 5:1 or 3:1 v/v). The product is typically isolated as a solid with characteristic melting points and confirmed by NMR, IR, and mass spectrometry.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Notes |

|---|---|---|---|

| Multi-step benzamide route | Benzamide + ethyl glyoxylate, SOCl2, NaN3, DMSO; reflux and room temp | Well-established, good yield | Requires multiple steps and handling of toxic reagents |

| One-pot three-component reaction | Arenediazonium salt + nitrile + bifunctional aniline; metal-free, mild conditions | Fast, high efficiency, mild | Suitable for diverse substitutions |

Research Findings and Observations

- The multi-step method using ethyl glyoxylate and sodium azide is robust and reproducible, providing the target compound with high purity after chromatographic purification.

- The one-pot three-component reaction has been shown to tolerate various substituents on the aromatic ring, including bromine at the 6-position, making it a versatile synthetic approach for this compound and analogs.

- Both methods emphasize the importance of controlling reaction temperature and stoichiometry to maximize yield and minimize side products.

- Purification protocols involving brine washes and drying over anhydrous sodium sulfate ensure removal of inorganic impurities and solvents.

Chemical Reactions Analysis

Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation to form quinazoline derivatives with different functional groups.

Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate has shown promise in several areas of medicinal chemistry:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µM .

- Anti-inflammatory Effects : Preliminary investigations suggest that the compound may inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. While its potency is lower than that of established COX inhibitors like celecoxib, it still demonstrates potential for therapeutic applications .

- Anticancer Potential : Research has indicated that this compound may possess anticancer properties. Its mechanism of action is thought to involve the induction of apoptosis in cancer cells, although further studies are required to elucidate specific pathways .

Synthetic Chemistry Applications

The compound serves as an important intermediate in the synthesis of other biologically active molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities. For example:

- Synthesis of Quinazoline Derivatives : this compound can be used as a precursor in the synthesis of more complex quinazoline derivatives, which have been explored for their pharmacological properties .

Material Science Applications

In addition to its biological applications, this compound is being investigated for use in material science:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.

- Dyes and Pigments : Due to its vibrant color properties associated with the quinazoline structure, it is explored as a potential dye or pigment in various applications .

Comparative Analysis with Related Compounds

To understand the unique features of this compound, a comparative analysis with similar compounds reveals insights into its advantages:

| Compound Name | Structural Features | Biological Activity | Notes |

|---|---|---|---|

| This compound | Bromine substitution at position 6 | Enhanced reactivity | Increased biological activity compared to non-substituted variants |

| Ethyl 7-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate | Nitro group at position 7 | Significant antimicrobial and anti-inflammatory effects | Higher activity due to nitro substitution |

| Ethyl 4-hydroxyquinazoline-7-carboxylic acid | Hydroxyl group instead of keto | Different reactivity profile | Less potent than nitro-substituted derivatives |

Antimicrobial Activity Case Study

A recent study evaluated the antimicrobial efficacy of ethyl 6-bromo derivatives against multiple bacterial strains. The results indicated notable inhibition zones ranging from 18 mm to 24 mm against selected pathogens, demonstrating its potential as an antimicrobial agent .

Anti-inflammatory Properties Case Study

In a controlled experiment evaluating COX inhibition alongside known COX inhibitors like celecoxib, ethyl 6-bromo derivatives showed significant inhibitory effects warranting further investigation into their therapeutic applications .

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazoline core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogenated Derivatives

Ethyl 6-Chloro-4-Oxo-1,4-Dihydroquinazoline-2-Carboxylate

- Molecular Formula : C₁₁H₉ClN₂O₃

- Molecular Weight : 252.65 g/mol

- Key Differences : The chlorine atom at the 6-position reduces molecular weight compared to the bromo analog. Chlorine’s smaller atomic radius and lower electronegativity may influence reactivity in substitution reactions .

Ethyl 4-Oxo-3,4-Dihydroquinazoline-2-Carboxylate (Base Compound)

Functional Group Modifications

Ethyl 5-((Benzyloxy)Methyl)-4-Oxo-3,4-Dihydroquinazoline-2-Carboxylate

- Molecular Formula: Not fully provided, but includes bulky benzyloxy and trimethylsilyl groups.

Ethyl 3-Oxo-3,4-Dihydro-2H-1,4-Benzothiazine-6-Carboxylate

Physicochemical and Reactivity Profiles

Physical Properties

Chemical Reactivity

- Nucleophilic Substitution : The bromine atom in the 6-position enhances reactivity in SNAr (nucleophilic aromatic substitution) compared to the chloro analog due to bromine’s better leaving-group ability .

- Ring Functionalization : The 4-oxo group enables condensation reactions, as seen in the synthesis of luotonin A via Claisen or Michael additions .

Biological Activity

Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate is a synthetic compound belonging to the quinazoline family, recognized for its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 297.11 g/mol. Its structure includes a bromine atom, a carbonyl group, and an ethyl carboxylate moiety, contributing to its reactivity and biological potential.

Synthesis

The compound is synthesized through various methods, including:

- Weinreb Amidation : This method involves the reaction with aromatic amines to produce anilide-type intermediates, which are crucial for synthesizing analogs of the anticancer alkaloid luotonin A .

- Microwave-Assisted Synthesis : This technique enhances yields and reduces reaction times compared to traditional methods.

The following table summarizes the synthesis methods:

| Method | Description |

|---|---|

| Weinreb Amidation | Reacts with aromatic amines to form anilide intermediates for further synthesis. |

| Microwave-Assisted Synthesis | Utilizes microwave energy to improve yield and efficiency in reactions. |

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities, making it a candidate for drug development:

- Anticancer Activity : The compound is involved in synthesizing derivatives of luotonin A, which has shown anticancer properties.

- Anti-inflammatory Activity : Research on related quinazoline derivatives suggests potential COX-2 inhibitory effects, which are vital for anti-inflammatory responses .

- Antimicrobial Activity : It has been investigated for its ability to inhibit various bacterial strains, indicating potential as an antimicrobial agent.

Case Study 1: Anticancer Activity

A study evaluated various analogs of this compound for their cytotoxic effects against cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity compared to controls.

Case Study 2: COX-2 Inhibition

In a comparative study of quinazoline derivatives, this compound showed moderate COX-2 inhibitory activity. The most potent derivative demonstrated up to 47% inhibition at a concentration of 20 µM .

Interaction Studies

Research has focused on the binding affinity of this compound to various biological targets. Preliminary findings suggest that it may interact with specific enzymes or receptors involved in cancer progression and inflammation. Further investigations are necessary to elucidate these interactions.

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 6-chloroquinazoline-2-carboxylate | Chlorine instead of bromine | Varies; potential anticancer activity |

| Ethyl 4-aminoquinazoline-2-carboxylate | Amino group at position 4 | Antimicrobial properties |

| Ethyl 2-aminoquinazoline | Amino group at position 2 | Distinct pharmacological profiles |

These comparisons highlight how variations in substituents can affect biological activity and reactivity within this class of compounds.

Q & A

Basic: What synthetic routes are available for the preparation of Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate, and what intermediates are critical?

A common method involves the condensation of 2-aminobenzamide (or derivatives) with diethyl oxalate to form the quinazoline core, followed by bromination at the 6-position. describes the synthesis of ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate (a precursor) via this route, where bromination could be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions . Key intermediates include the unsubstituted quinazoline ester and brominated aromatic precursors. Alternative pathways may involve Suzuki coupling or electrophilic substitution, but experimental validation (e.g., NMR monitoring) is essential to confirm regioselectivity.

Basic: Which spectroscopic and analytical techniques are most effective for structural confirmation and purity assessment?

- NMR Spectroscopy : H and C NMR are critical for verifying the quinazoline core, ester group, and bromine substitution. For example, the ester carbonyl typically appears at ~165-170 ppm in C NMR.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (CHBrNO, MW 300.11) .

- HPLC : Reverse-phase HPLC with UV detection (e.g., at 254 nm) ensures purity (>95%), as commercial standards often report ~95% purity for similar compounds .

- Elemental Analysis : Validates Br content (theoretical ~26.6%).

Advanced: How can X-ray crystallography and computational tools resolve the compound’s molecular geometry?

Single-crystal X-ray diffraction (SCXRD) paired with refinement software like SHELXL (for small-molecule structures) provides precise bond lengths, angles, and ring puckering parameters . For example, the dihydroquinazoline ring’s planarity and bromine’s spatial orientation can be analyzed using ORTEP-3 for graphical representation . Computational methods (DFT, Gaussian) predict electronic properties (e.g., charge distribution at the 6-bromo position), aiding in understanding reactivity.

Advanced: What strategies enable regioselective functionalization of the quinazoline core for structure-activity studies?

- Bromo Substitution : The 6-bromo group serves as a handle for cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .

- Ester Hydrolysis : The ethyl ester can be hydrolyzed to a carboxylic acid for amide coupling, as seen in analogues from .

- Oxo Group Modification : Reductive amination or nucleophilic addition at the 4-oxo position diversifies the scaffold.

Advanced: How can computational modeling predict the compound’s reactivity or interaction with biological targets?

Molecular docking (AutoDock, Schrödinger) assesses binding affinity to enzymes like dihydrofolate reductase (DHFR), a common target for quinazoline derivatives. DFT calculations evaluate electrophilicity at the bromine site, predicting susceptibility to nucleophilic substitution. MD simulations model solvation effects on stability .

Basic: What experimental challenges arise in ensuring compound purity, and how are they addressed?

- Byproduct Formation : Bromination may yield di-substituted byproducts. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the desired product.

- Degradation : The ester group is prone to hydrolysis under acidic/basic conditions. Storage at 2–8°C in anhydrous solvents (e.g., DMSO) minimizes degradation .

Advanced: How can researchers resolve contradictions in reported synthetic pathways or characterization data?

- Reproducibility Tests : Replicate methods from literature (e.g., ’s diethyl oxalate condensation) with variations in reaction time, temperature, or catalysts.

- Comparative Spectroscopy : Cross-check NMR data with published analogues (e.g., ’s ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate) to identify discrepancies in peak assignments .

Advanced: What role does the 6-bromo substituent play in modulating chemical reactivity or biological activity?

The bromine atom:

- Enhances Electrophilicity : Facilitates nucleophilic aromatic substitution (SNAr) at the 6-position.

- Influences Bioactivity : Brominated quinazolines often show improved binding to kinase targets due to halogen bonding (e.g., EGFR inhibitors) .

Basic: What storage conditions are recommended to maintain the compound’s stability?

Store under inert atmosphere (argon) at 2–8°C in amber vials to prevent light-induced degradation. Use anhydrous DMSO for biological assays to avoid ester hydrolysis .

Advanced: How can researchers design derivatives for structure-activity relationship (SAR) studies?

- Core Modifications : Introduce substituents at positions 2 (ester), 4 (oxo), and 6 (bromo) to assess steric/electronic effects.

- Pharmacophore Integration : Attach fragments (e.g., sulfonamides, heterocycles) via the bromine or ester group, as demonstrated in ’s SAR exploration .

- Biological Screening : Test derivatives against cancer cell lines or microbial targets, correlating activity with substituent properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.